2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine
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Overview
Description
1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- is a complex organic compound characterized by the presence of multiple imidazole rings and long aliphatic chains
Preparation Methods
The synthesis of 1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- typically involves multi-step organic reactions. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the ethanamine group: This involves the reaction of the imidazole with ethylene diamine under controlled conditions.
Incorporation of the heptadecenyl chains: This step requires the use of heptadecenyl halides in the presence of a strong base to facilitate nucleophilic substitution.
Industrial production methods may involve the optimization of these steps to increase yield and purity, often using catalysts and advanced purification techniques.
Chemical Reactions Analysis
1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the heptadecenyl chains.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Materials Science: Due to its unique structure, the compound can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or mechanical strength.
Biological Studies: The compound can be used as a probe to study the function of imidazole-containing enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The long aliphatic chains may also play a role in membrane interactions, affecting the compound’s distribution and efficacy.
Comparison with Similar Compounds
1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanamine: Lacks the long aliphatic chains, resulting in different solubility and interaction properties.
2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Contains a methyl group instead of the heptadecenyl chains, leading to variations in biological activity and chemical reactivity.
The uniqueness of 1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- lies in its combination of multiple imidazole rings and long aliphatic chains, which confer distinct physical and chemical properties.
Properties
CAS No. |
4008-41-7 |
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Molecular Formula |
C44H83N5 |
Molecular Weight |
682.2 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]-N-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethanamine |
InChI |
InChI=1S/C44H83N5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-37-41-48(43)39-35-45-36-40-49-42-38-47-44(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45H,3-16,21-42H2,1-2H3/b19-17+,20-18+ |
InChI Key |
SHYGBSBJZGNMJT-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN2C(=NCC2)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN2CCN=C2CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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